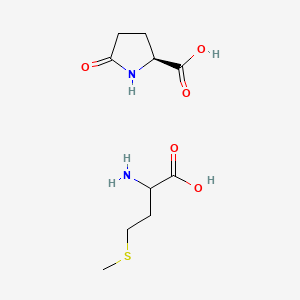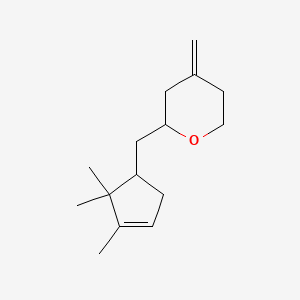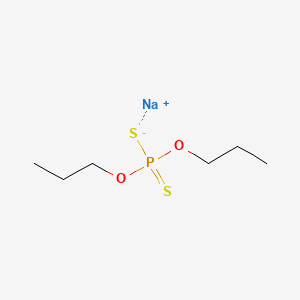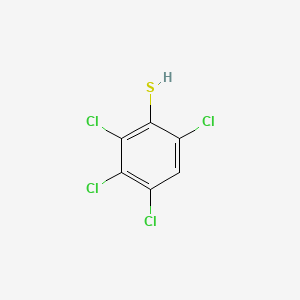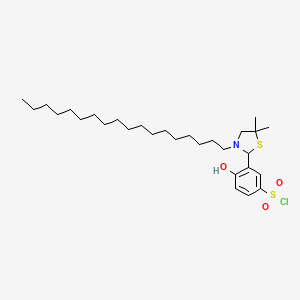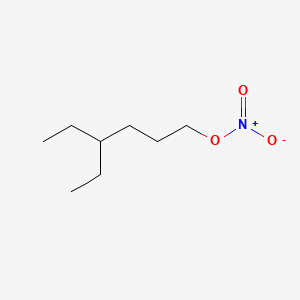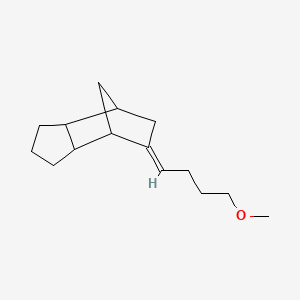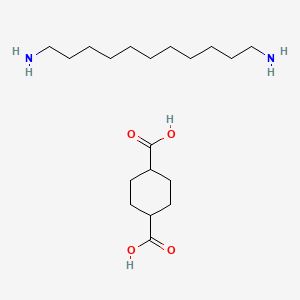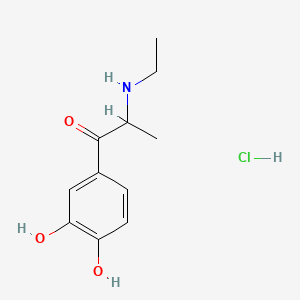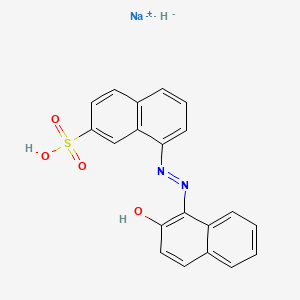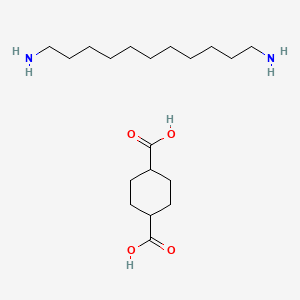
Cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine is a compound formed by the combination of cyclohexane-1,4-dicarboxylic acid and undecane-1,11-diamine Cyclohexane-1,4-dicarboxylic acid is a dicarboxylic acid with a cyclohexane ring, while undecane-1,11-diamine is a long-chain diamine with eleven carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine typically involves the reaction of cyclohexane-1,4-dicarboxylic acid with undecane-1,11-diamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexane-1,4-dicarboxylic acid derivatives, while reduction can produce cyclohexane-1,4-dimethanol.
Applications De Recherche Scientifique
Cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polyamides and polyesters, which are important materials in the production of fibers, films, and plastics.
Materials Science: The compound is utilized in the development of advanced materials with enhanced mechanical properties and thermal stability.
Biology and Medicine: Research is ongoing to explore its potential as a building block for drug delivery systems and biomedical devices.
Industry: It is employed in the manufacture of coatings, adhesives, and sealants due to its chemical stability and versatility.
Mécanisme D'action
The mechanism of action of cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine involves its interaction with molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. In polymer chemistry, it acts as a cross-linking agent, enhancing the mechanical properties and stability of the resulting polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1,4-dicarboxylic acid: A dicarboxylic acid with similar structural features but without the diamine component.
Undecane-1,11-diamine: A long-chain diamine with similar properties but lacking the cyclohexane ring.
Uniqueness
Cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine is unique due to its combination of a cyclohexane ring and a long-chain diamine. This structure imparts distinct properties, such as enhanced mechanical strength and thermal stability, making it valuable in various applications.
Propriétés
Numéro CAS |
52734-17-5 |
|---|---|
Formule moléculaire |
C19H38N2O4 |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine |
InChI |
InChI=1S/C11H26N2.C8H12O4/c12-10-8-6-4-2-1-3-5-7-9-11-13;9-7(10)5-1-2-6(4-3-5)8(11)12/h1-13H2;5-6H,1-4H2,(H,9,10)(H,11,12) |
Clé InChI |
INVIGRMXYCVFIK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C(=O)O)C(=O)O.C(CCCCCN)CCCCCN |
Numéros CAS associés |
52734-17-5 72928-95-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B12681454.png)
